molecular formula C11H10BrNO2 B10869408 Methyl 5-bromo-1-methylindole-2-carboxylate

Methyl 5-bromo-1-methylindole-2-carboxylate

Cat. No.: B10869408
M. Wt: 268.11 g/mol
InChI Key: PYRZAWMOFSHAPY-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methylindole-2-carboxylate is a halogenated indole derivative featuring a bromine atom at the 5-position, a methyl group at the 1-position, and a methyl ester at the 2-position of the indole scaffold. Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 268.11 g/mol (calculated based on structural analogs in ). This compound is of significant interest in medicinal chemistry due to the indole core’s prevalence in bioactive molecules, particularly in kinase inhibitors and anticancer agents. The bromine atom enhances electrophilic substitution reactivity, while the ester group provides a handle for further functionalization .

Properties

IUPAC Name

methyl 5-bromo-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRZAWMOFSHAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Strategies

Bromination at the 5-position is critical for introducing the halogen moiety. Two methodologies are prevalent:

Electrophilic Bromination with Br₂

Procedure :

  • Dissolve 1-methylindole-2-carboxylic acid (10 mmol) in concentrated H₂SO₄ (20 mL).

  • Add Ag₂SO₄ (1.1 equiv) as a catalyst under ice cooling.

  • Introduce Br₂ (1.05 equiv) dropwise over 30 minutes.

  • Stir at room temperature for 4–6 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 75–82%.
Mechanistic Insight : Ag₂SO₄ stabilizes the bromonium ion, directing electrophilic attack to the 5-position para to the electron-withdrawing carboxyl group.

Tribromooxyphosphorus-Mediated Bromination

Procedure :

  • React 1-methylindole-2-carboxylic acid with POBr₃ (1.2 equiv) in dry DCM.

  • Reflux for 8–12 hours under nitrogen.

  • Neutralize with NaHCO₃, extract, and concentrate.

Yield : 68–73%.
Advantage : Minimizes polybromination side products compared to Br₂.

Methylation Techniques

Methylation of the indole nitrogen is typically achieved via:

Dimethyl Sulfate in Basic Conditions

Procedure :

  • Suspend indole-2-carboxylic acid (10 mmol) in anhydrous DMF.

  • Add K₂CO₃ (2.5 equiv) and dimethyl sulfate (1.5 equiv).

  • Heat at 60°C for 6 hours.

  • Acidify with HCl, filter, and recrystallize from ethanol.

Yield : 85–90%.

Methyl Iodide with Phase-Transfer Catalysis

Procedure :

  • Mix indole-2-carboxylic acid with CH₃I (2 equiv) and TBAB (0.1 equiv) in NaOH (aq).

  • Stir vigorously at 40°C for 24 hours.

  • Extract with DCM and evaporate.

Yield : 78–83%.

Esterification Approaches

Esterification of the 2-carboxylic acid employs classic acid- or chloride-mediated methods:

Fischer Esterification with H₂SO₄

Procedure :

  • Reflux 5-bromo-1-methylindole-2-carboxylic acid (10 mmol) in MeOH (50 mL) with H₂SO₄ (0.5 mL).

  • Monitor via TLC until completion (5–8 hours).

  • Concentrate and purify by recrystallization.

Yield : 62–67%.

Thionyl Chloride Activation

Procedure :

  • Treat 5-bromo-1-methylindole-2-carboxylic acid with SOCl₂ (3 equiv) in MeOH.

  • Stir at room temperature for 12 hours.

  • Evaporate solvent and wash with NaHCO₃.

Yield : 70–75%.

Optimization and Reaction Conditions

Temperature and Solvent Effects

ParameterBromination (Br₂)Methylation (CH₃I)Esterification (H₂SO₄)
Optimal Temp. 0–25°C40°C65–80°C (reflux)
Solvent H₂SO₄DMF/H₂OMeOH
Reaction Time 4–6 h24 h5–8 h

Higher temperatures during bromination increase polybromination risks, while prolonged esterification times improve yields marginally.

Comparative Analysis of Methods

Bromination Agents

AgentYield (%)Purity (%)Side Products
Br₂/Ag₂SO₄75–82953-Bromo (≤5%)
POBr₃68–7398None detectable

POBr₃ offers superior selectivity but requires anhydrous conditions.

Esterification Catalysts

CatalystYield (%)Reaction Time (h)
H₂SO₄62–675–8
SOCl₂70–7512

SOCl₂ achieves higher yields but demands careful handling.

Challenges and Troubleshooting

Regioselectivity in Bromination

The 1-methyl group directs electrophiles to the 5- and 3-positions. Using Ag₂SO₄ suppresses 3-bromination by coordinating to the carboxyl group, enhancing 5-selectivity.

Ester Hydrolysis

The methyl ester is prone to hydrolysis under basic conditions. Storage at pH 4–6 in anhydrous environments is recommended .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methylindole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Formation of 5-substituted indole derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development
Methyl 5-bromo-1-methylindole-2-carboxylate serves as a versatile building block in the synthesis of various biologically active compounds. It has been utilized in developing antiviral, anticancer, and antimicrobial agents. The compound's structure allows for modifications that enhance its pharmacological properties.

Case Study: Anticancer Activity
A study investigated the compound's effects on A549 lung cancer cells, revealing significant antiproliferative activity. The derivatives synthesized from this compound exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, highlighting its potential as a therapeutic agent against cancer.

Biological Studies

Biological Activity Probes
The compound is employed as a probe in biological studies to investigate the interactions of indole derivatives with various biological targets. Research has shown that it can influence multiple biochemical pathways due to its broad-spectrum activity.

Antimicrobial Properties
this compound has demonstrated notable antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. In vitro studies reported minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential.

CompoundTarget BacteriaMIC (μg/mL)
This compoundMRSA0.98
This compoundS. aureus ATCC 259233.90
This compoundCandida albicans7.80

Chemical Synthesis

Synthesis of Complex Molecules
This compound is integral to synthesizing complex organic molecules and natural product analogs. Its ability to undergo various chemical reactions—such as substitution, oxidation, and reduction—makes it a valuable intermediate in organic synthesis.

Types of Reactions

  • Substitution Reactions: The bromine atom can be replaced with nucleophiles like amines or thiols.
  • Oxidation Reactions: The indole ring can be oxidized to form various derivatives.
  • Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Future Directions and Research Opportunities

Research continues to explore the potential applications of this compound in various fields:

  • Neuropharmacology: Investigating its effects on neurotransmitter systems for potential treatments of neurological disorders.
  • Environmental Chemistry: Studying its role in bioremediation processes due to structural similarities with environmental toxins.
  • Agricultural Chemistry: Exploring its derivatives for use as growth promoters or protectants against plant pathogens.

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-methylindole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxylate ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Indole-2-Carboxylates

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 5-bromo-1-methylindole-2-carboxylate 5-Br, 1-Me, 2-CO₂Me C₁₁H₁₀BrNO₂ 268.11 Intermediate for drug synthesis
Methyl 5-fluoro-1H-indole-2-carboxylate 5-F, 2-CO₂Me C₁₀H₈FNO₂ 209.18 Antibacterial studies
Methyl 5-chloro-1H-indole-2-carboxylate 5-Cl, 2-CO₂Me C₁₀H₈ClNO₂ 225.63 Antifungal activity
Ethyl 5-bromo-1-methylindole-2-carboxylate 5-Br, 1-Me, 2-CO₂Et C₁₂H₁₂BrNO₂ 282.13 Higher lipophilicity (LogP = 3.12)

Key Observations :

  • Ester Group Variation : Replacing the methyl ester (target compound) with an ethyl ester (as in ) increases molecular weight and lipophilicity (LogP from ~2.5 to 3.12), which could influence membrane permeability in drug design .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

  • 5-Bromo-1-methyl-1H-indole-2-carboxylic acid (): The free carboxylic acid (C₁₀H₈BrNO₂, MW 254.08) lacks the ester’s hydrolytic stability but offers direct conjugation opportunities (e.g., amide formation). Its lower LogP (estimated ~1.8) suggests improved aqueous solubility compared to ester derivatives .
  • Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate (): The addition of a formyl group at the 3-position introduces a reactive aldehyde moiety, enabling nucleophilic additions or Schiff base formation. This modification is valuable for synthesizing hybrid molecules .

Substitution at the 1-Position

  • The methoxy group enhances electron-donating effects, which may reduce electrophilic substitution rates compared to the target compound .

Biological Activity

Methyl 5-bromo-1-methylindole-2-carboxylate is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, including case studies and research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a bromine atom at the 5-position of the indole ring and a methyl ester at the carboxylic acid position. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs.

The biological activity of this compound is attributed to its interaction with multiple molecular targets. It has been shown to affect various biochemical pathways, including:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as matrix metalloproteinases (MMPs), which play a critical role in extracellular matrix degradation and tumor progression.
  • Cell Cycle Regulation : It induces cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, contributing to its cytotoxic effects against cancer cells .

Anticancer Properties

This compound has demonstrated potent anticancer activity across various cancer cell lines. In vitro studies revealed:

  • Growth Inhibition : The compound exhibited significant growth inhibition in multiple cancer types, with IC50 values ranging from 1.68 μM to over 10 μM depending on the cell line tested .
  • Mechanistic Insights : Molecular docking studies indicate that it binds effectively to key proteins involved in cell proliferation and survival pathways, such as EGFR tyrosine kinase and tubulin .

Antimicrobial Activity

The compound also showcases promising antimicrobial properties:

  • Antiviral Effects : It has been reported to inhibit viral replication in various models, indicating potential use in antiviral drug development .
  • Antibacterial Activity : Its efficacy against drug-resistant bacterial strains has been highlighted, making it a candidate for combating antibiotic resistance .

Case Studies

Several studies have documented the biological efficacy of this compound:

  • Study on Cancer Cell Lines :
    • Objective : Evaluate anticancer activity.
    • Findings : Induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 of 102 nM; significant tumor growth inhibition in xenograft models .
  • Antimicrobial Evaluation :
    • Objective : Assess antibacterial properties.
    • Results : Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameAnticancer IC50 (μM)Antimicrobial Activity
This compound1.68 - 10Yes
Methyl 5-methoxy-1H-indole-3-carboxylate3.28Moderate
Ethyl 5-bromo-1-methylindole-2-carboxylate>10Yes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-bromo-1-methylindole-2-carboxylate, and how can reaction conditions be optimized for higher yield?

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, bromination of 1-methylindole derivatives followed by esterification using methyl chloroformate under basic conditions is a common approach .
  • Optimization : Reaction parameters such as temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometry of reagents (e.g., 1.2 equivalents of brominating agent) significantly impact yield. Continuous flow reactors can enhance efficiency by improving mixing and heat transfer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : To confirm the indole core and substituents (e.g., methyl ester at C2, bromine at C5). The aromatic proton signals typically appear between δ 7.2–8.0 ppm, with deshielding effects from bromine .
  • HRMS : For exact mass determination (e.g., calculated [M+H]+ for C₁₁H₁₀BrNO₂: 281.9924) .
  • IR Spectroscopy : Key peaks include ester C=O (~1740 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

Q. What safety precautions are necessary when handling brominated indole derivatives?

  • Use PPE (N95 masks, gloves, eyeshields) to avoid inhalation or skin contact. Brominated compounds may release toxic fumes during synthesis. Store in a cool, dry place away from oxidizers. Refer to SDS data for hazard classifications (e.g., Skin Irrit. Category 2) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in confirming the molecular structure of this compound?

  • Crystallographic Refinement : SHELXL refines crystal structures by minimizing differences between observed and calculated diffraction data. For example, the indole ring’s planarity and bromine’s positional disorder can be resolved using anisotropic displacement parameters .
  • ORTEP Visualization : ORTEP-III generates thermal ellipsoid diagrams to highlight atomic vibrations and confirm stereochemistry .

Q. What strategies can be employed to functionalize the indole ring of this compound for SAR studies?

  • Electrophilic Substitution : Bromine at C5 can be replaced via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) to introduce diversity .
  • Ester Hydrolysis : The methyl ester can be hydrolyzed to a carboxylic acid for further derivatization (e.g., amide formation with amines) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Predict regioselectivity by analyzing Fukui indices or electrostatic potential maps. For example, the C5 bromine’s electron-withdrawing effect directs nucleophiles to the para position .
  • Molecular Dynamics : Simulate solvation effects on reaction pathways using software like Gaussian or ORCA .

Q. When encountering low yields in the synthesis, what analytical approaches should be taken to identify side products?

  • TLC/HPLC : Monitor reaction progress using solvent systems like hexane:ethyl acetate (3:1). Spots with Rf values lower than the product may indicate unreacted starting material .
  • LC-MS : Detect side products via molecular ion peaks. For example, debromination products (m/z ~184) suggest reductive side reactions .

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